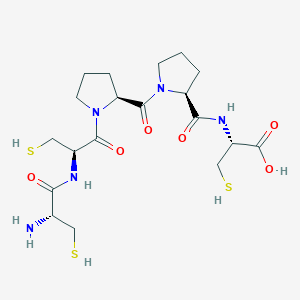

L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine

Description

L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine is a synthetic pentapeptide composed of two cysteine residues, two proline residues, and a terminal cysteine. The sequence is notable for its high cysteine content (three residues) and the presence of consecutive proline residues, which confer structural rigidity due to proline’s cyclic side chain. Cysteine’s thiol (-SH) groups enable disulfide bond formation, critical for stabilizing secondary and tertiary structures in peptides .

This peptide’s structural features—disulfide bridges and proline-induced conformational constraints—make it relevant in biomedical research, particularly in studying redox-active peptides or designing enzyme inhibitors .

Properties

CAS No. |

918412-85-8 |

|---|---|

Molecular Formula |

C19H31N5O6S3 |

Molecular Weight |

521.7 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-1-[(2S)-1-[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C19H31N5O6S3/c20-10(7-31)15(25)21-11(8-32)17(27)24-6-2-4-14(24)18(28)23-5-1-3-13(23)16(26)22-12(9-33)19(29)30/h10-14,31-33H,1-9,20H2,(H,21,25)(H,22,26)(H,29,30)/t10-,11-,12-,13-,14-/m0/s1 |

InChI Key |

NOHFOQSWHWAVTN-PEDHHIEDSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CS)NC(=O)[C@H](CS)N)C(=O)N[C@@H](CS)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CS)NC(=O)C(CS)N)C(=O)NC(CS)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most commonly employed method for synthesizing peptides like L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Resin Attachment : The first amino acid, typically L-cysteine, is attached to a solid support resin.

Coupling : Each subsequent amino acid is coupled using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

Deprotection : Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) or other deprotecting agents.

Cleavage : The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Table 1: Steps in Solid-Phase Peptide Synthesis

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Resin Attachment | Wang resin | Anchor first amino acid |

| Coupling | HBTU/DIC | Activate amino acids |

| Deprotection | 20% piperidine/DMF | Remove Fmoc groups |

| Cleavage | TFA/H2O/TIS | Release completed peptide from resin |

Electrochemical Methods

Recent advancements have introduced electrochemical methods for synthesizing L-cysteine derivatives, which can be adapted for preparing L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine.

Electrochemical Synthesis Steps:

Preparation of Catholyte : L-cystine is dissolved in dilute hydrochloric acid along with sodium ascorbate.

Electrolysis Setup : The solution is placed in an electrolytic cell with controlled voltage and current density.

Electrolysis Process : Electrolysis is performed at elevated temperatures, facilitating the reduction of cystine to cysteine.

Purification : The resultant solution is decolorized using activated carbon and then filtered to obtain a clear solution.

Concentration and Crystallization : The filtrate is vacuum concentrated, and crystallization occurs by cooling in an ice bath.

Table 2: Electrochemical Method Overview

| Step | Condition/Material | Purpose |

|---|---|---|

| Catholyte Preparation | L-cystine + HCl + sodium ascorbate | Reduce cystine to cysteine |

| Electrolysis | Voltage 2.5-6.0V, Current density 2-18A/dm² | Facilitate electrochemical reaction |

| Purification | Activated carbon | Remove impurities |

| Concentration | Vacuum concentration | Increase yield of desired product |

| Crystallization | Ice bath | Isolate final product |

Research Findings

Research indicates that the choice of method significantly affects the yield and purity of the synthesized peptides.

In SPPS, yields can exceed 90% with high purity (>95%) when optimized conditions are applied, including careful monitoring of coupling efficiency and deprotection steps.

Electrochemical methods have shown promise for producing L-cysteine derivatives with moderate yields (around 30%) but require careful control of electrolysis parameters to minimize side reactions and maximize product formation.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine can undergo various chemical reactions, including:

Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solution.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) in aqueous solution.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of thioether-linked peptides.

Scientific Research Applications

Chemical Properties and Structure

L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine is characterized by its unique sequence of amino acids, which allows for specific interactions at the molecular level. The presence of cysteine residues enables the formation of disulfide bonds, enhancing the stability and biological activity of the peptide. Proline residues contribute to the rigidity and conformational stability of the structure, influencing its interactions with other molecules.

Chemistry

- Peptide Synthesis : This compound serves as a model in peptide synthesis studies, providing insights into folding mechanisms and stability under various conditions. Its structure allows researchers to investigate the influence of amino acid sequences on peptide properties.

Biology

- Protein-Protein Interactions : The peptide is being studied for its role in cellular signaling pathways, particularly in how it affects protein interactions within cells. Its cysteine components are crucial for maintaining redox balance and regulating oxidative stress.

Medicine

- Therapeutic Applications : L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine shows potential in drug delivery systems and as a scaffold for developing peptide-based therapeutics. Its antioxidant properties may aid in treating conditions associated with oxidative stress and inflammation.

- Clinical Trials : Research has indicated that derivatives of cysteine can enhance immune response and reduce inflammation in clinical settings, highlighting their therapeutic potential .

Industry

- Cosmetic Formulations : The compound is utilized in cosmetic products due to its beneficial effects on skin health and hair strength. Its ability to form disulfide bonds contributes to improved structural integrity in formulations.

- Food Industry : L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine is also explored for its applications as a flavoring agent and a chelating agent in food processing .

Table 1: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemistry | Peptide synthesis | Insights into folding mechanisms |

| Biology | Protein interactions | Regulation of oxidative stress |

| Medicine | Drug delivery systems | Potential therapeutic effects |

| Industry | Cosmetic formulations | Improved skin and hair health |

Table 2: Clinical Findings Related to Cysteine Derivatives

| Study Focus | Findings | Reference |

|---|---|---|

| Nutritional therapy in malnutrition | Restoration of glutathione levels | |

| Treatment of oxidative stress | Enhanced immune response | |

| Hair care products | Reduced hair loss |

Case Studies

- Nutritional Therapy : In children with severe malnutrition, L-cysteine supplementation has been shown to restore glutathione synthesis, which is critical for immune function and overall health .

- Oxidative Stress Management : Clinical trials involving cysteine derivatives have demonstrated significant benefits in reducing oxidative stress markers in patients with chronic inflammatory conditions .

- Cosmetic Applications : A study on hair care formulations containing L-Cysteinyl derivatives revealed improvements in hair strength and reduced breakage, supporting its use in cosmetic products aimed at enhancing hair health .

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and modulate redox states. The cysteine residues can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Key Comparative Insights:

Structural Complexity: The target pentapeptide and ’s hexapeptide both emphasize cysteine-proline motifs, enhancing structural stability. Proline residues restrict conformational flexibility, while cysteines enable disulfide crosslinking . In contrast, S-Allyl-L-cysteine () and N-Acetyl-L-cysteine derivatives () are monomeric cysteine analogs, lacking peptide backbones but retaining bioactive thiol groups.

Disulfide Bond Potential: Peptides with ≥2 cysteine residues (e.g., the target compound, ’s hexapeptide) can form intramolecular or intermolecular disulfide bonds, critical for stabilizing β-sheets or α-helix bundles . Captopril-L-cysteine disulfide () leverages disulfide chemistry for drug delivery, highlighting therapeutic applications of cysteine’s redox activity.

Functional Diversity: S-Allyl-L-cysteine () is non-peptidic but shares cysteine’s antioxidant properties, demonstrating broader applicability in neuroprotection and anti-inflammatory research. Peptides like Glycyl-L-alanyl-L-seryl-L-alanyl-L-alanyl-L-prolyl-L-cysteinyl-L-cysteine () prioritize serine and alanine residues, favoring solubility and enzymatic stability over disulfide-driven rigidity.

N-Acetyl-L-cysteine derivatives () are widely used in pharmaceuticals with established safety profiles, underscoring the importance of structural modifications in toxicity reduction.

Biological Activity

L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine (referred to as CPC hereafter) is a peptide that consists of multiple cysteine and proline residues. This compound has garnered interest in the fields of biochemistry and medicinal chemistry due to its potential biological activities, particularly in cellular signaling, antioxidant properties, and therapeutic applications. Below is a detailed examination of its biological activity based on recent research findings.

Structural Characteristics

CPC is a cyclic peptide that can be synthesized through various methods, including solid-phase peptide synthesis and native chemical ligation. The unique arrangement of cysteine and proline residues contributes to its structural stability and biological functionality. The presence of disulfide bonds formed by cysteine residues enhances the stability of the peptide, allowing it to maintain its conformation under physiological conditions.

1. Antioxidant Properties

CPC exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that peptides containing cysteine residues can scavenge reactive oxygen species (ROS), thereby reducing cellular damage. For instance, studies have shown that cysteine-rich peptides enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) in various cell types, including human umbilical vein endothelial cells (HUVECs) exposed to oxidative stress .

2. Cell Signaling and Protein Interactions

CPC plays a role in cellular signaling pathways, particularly those involving redox regulation. The thiol groups in cysteine residues can undergo reversible oxidation, which allows CPC to participate in signaling cascades that regulate various physiological processes. For example, the interaction of CPC with thioredoxin family proteins suggests a mechanism by which it may modulate redox status within cells .

3. Therapeutic Potential

The therapeutic applications of CPC are being explored in drug development, particularly for conditions related to oxidative stress and inflammation. Its ability to inhibit apoptosis in HUVECs by regulating the expression of pro-apoptotic and anti-apoptotic proteins highlights its potential as a therapeutic agent . Additionally, CPC's structure allows for modifications that could enhance its biological activity or target specificity.

Case Study 1: Antioxidant Effects on HUVECs

In vitro studies demonstrated that CPC significantly reduced apoptosis in HUVECs subjected to hydrogen peroxide treatment. The peptide downregulated the expression of Bax and caspase-3 while upregulating Bcl-2, indicating a protective effect against oxidative damage.

| Treatment | Bax Expression | Caspase-3 Expression | Bcl-2 Expression |

|---|---|---|---|

| Control | High | High | Low |

| CPC | Low | Low | High |

Case Study 2: Interaction with Thioredoxin

Research has shown that CPC modifies thioredoxin proteins through OPDAylation, leading to altered enzymatic activity. This interaction suggests a regulatory role for CPC in cellular redox balance.

Q & A

Q. How to mitigate oxidative damage during long-term stability studies?

- Methodological Answer : Store lyophilized peptide at −80°C under inert gas (argon or nitrogen). For solution studies, add chelators (e.g., EDTA) to sequester metal catalysts and antioxidants (e.g., ascorbate) at ≤1 mM to avoid interference. Monitor peroxide levels with fluorometric assays (e.g., Amplex Red) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.